molecular formula C9H10ClNO B13262125 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride

4-(Pyridin-2-yl)but-3-en-2-one hydrochloride

Cat. No.: B13262125
M. Wt: 183.63 g/mol
InChI Key: BMVYTBSULRIIRN-IPZCTEOASA-N
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Description

4-(Pyridin-2-yl)but-3-en-2-one hydrochloride is an organic compound with the molecular formula C9H10ClNO It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of pyridine-2-carbaldehyde with acetone in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-yl)but-3-en-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides

    Reduction: Alcohols or amines

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

4-(Pyridin-2-yl)but-3-en-2-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride involves its interaction with specific molecular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing their function. The compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-4-yl)but-3-en-2-one
  • 2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone
  • 4-(3-Iodo-pyridin-2-yl)-morpholine

Uniqueness

4-(Pyridin-2-yl)but-3-en-2-one hydrochloride is unique due to its specific structural features, such as the position of the pyridine ring and the presence of the enone moiety. These structural characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

(E)-4-pyridin-2-ylbut-3-en-2-one;hydrochloride

InChI

InChI=1S/C9H9NO.ClH/c1-8(11)5-6-9-4-2-3-7-10-9;/h2-7H,1H3;1H/b6-5+;

InChI Key

BMVYTBSULRIIRN-IPZCTEOASA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC=CC=N1.Cl

Canonical SMILES

CC(=O)C=CC1=CC=CC=N1.Cl

Origin of Product

United States

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